molecular formula C7H3Cl2NOS B1593107 5,7-Dichloro-2(3H)-benzothiazolone CAS No. 898747-80-3

5,7-Dichloro-2(3H)-benzothiazolone

Cat. No. B1593107
M. Wt: 220.07 g/mol
InChI Key: RUNPTHCODOLAQS-UHFFFAOYSA-N
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Description

5,7-Dichloro-2(3H)-benzothiazolone is a chemical compound that has been studied for various applications. It has been designated as an orphan drug for the treatment of multiple system atrophy . It is also known as 5,7-Dichloro-2-((ethylamino)methyl)-8-hydroxy-3-methylquinazolin-4(3H)-one .


Synthesis Analysis

The synthesis of 5,7-Dichloro-2(3H)-benzothiazolone and its derivatives has been reported in the literature . For instance, the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with different aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid afforded the corresponding 1-phenylethanone (5,7-dichloro-1,3-benzoxazol-2-yl)hydrazones .


Molecular Structure Analysis

The molecular structure of 5,7-Dichloro-2(3H)-benzothiazolone has been analyzed . The molecular formula is C12H14BrCl2N3O2, with an average mass of 383.069 Da .


Chemical Reactions Analysis

Chemical reactions involving 5,7-Dichloro-2(3H)-benzothiazolone have been studied . For example, when subjected to Vilsmeier–Haack reaction with POCl3 in DMF, it yielded (5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dichloro-2(3H)-benzothiazolone have been analyzed . It has a molecular formula of CHBrClNO, with an average mass of 383.069 Da .

Safety And Hazards

The safety and hazards of 5,7-Dichloro-2(3H)-benzothiazolone are not fully known. It has been designated as an orphan drug for the treatment of multiple system atrophy , but it is not FDA approved for this indication .

properties

IUPAC Name

5,7-dichloro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NOS/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNPTHCODOLAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646585
Record name 5,7-Dichloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-2(3H)-benzothiazolone

CAS RN

898747-80-3
Record name 5,7-Dichloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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